5-amino-2-chloro-N-methylbenzamide
Overview
Description
5-amino-2-chloro-N-methylbenzamide is an organic compound with the molecular formula C8H9ClN2O. It is a derivative of benzamide, characterized by the presence of an amino group at the 5-position, a chlorine atom at the 2-position, and a methyl group attached to the nitrogen atom of the benzamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-chloro-N-methylbenzamide typically involves multiple steps:
Substitution: Chlorine gas is used to substitute the benzoic acid, forming 3,5-dichlorobenzoic acid.
Methyl Substitution: A Grignard reagent is employed to substitute the 5-chlorine with a methyl group, resulting in 3-methyl-5-chlorobenzoic acid.
Nitro Substitution: The 3-methyl-5-chlorobenzoic acid undergoes nitro substitution with nitric acid under the catalytic action of concentrated sulfuric acid to form 2-nitro-3-methyl-5-chlorobenzoic acid.
Reduction: Catalytic hydrogenation reduces the nitro group to an amino group.
Final Reaction: The intermediate reacts with methylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-chloro-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
5-amino-2-chloro-N-methylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-amino-2-chloro-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chloro-N,3-dimethylbenzamide: Similar structure but with an additional methyl group.
5-amino-2-chlorobenzamide: Lacks the N-methyl group.
5-amino-2-chloro-N-ethylbenzamide: Contains an ethyl group instead of a methyl group.
Uniqueness
5-amino-2-chloro-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, chlorine atom, and N-methyl group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Biological Activity
5-Amino-2-chloro-N-methylbenzamide is an organic compound with the molecular formula and a molecular weight of 184.62 g/mol. This compound has garnered attention due to its potential biological activities, particularly in herbicide formulations and pharmaceuticals. The unique structure, characterized by an amine group, a chloro substituent, and a methyl group attached to a benzamide backbone, plays a crucial role in its reactivity and biological interactions.
Chemical Structure and Properties
The structural features of this compound contribute significantly to its biological activity:
- Amine Group : Enhances solubility and potential interactions with biological targets.
- Chloro Substituent : Influences the compound's reactivity and affinity towards various enzymes.
- Methyl Group : Affects steric hindrance and electronic properties, which can modulate binding interactions.
Biological Activity Overview
Recent studies indicate that this compound may exhibit various biological activities:
- Herbicidal Properties : Its structural similarity to known herbicides like saflufenacil suggests potential herbicidal activity. Interaction studies have shown that it may effectively inhibit certain plant enzymes involved in growth regulation.
- Enzyme Inhibition : Research indicates that the compound can act as an inhibitor for specific enzymes, such as tyrosinase, which is relevant in treating hyperpigmentation disorders. The inhibition mechanism is likely due to its ability to bind effectively to active sites of target enzymes.
Structure-Activity Relationships
The relationship between the chemical structure of this compound and its biological activity is critical for understanding its potential applications in medicinal chemistry. Modifications in the benzamide structure can lead to significant changes in biological activity. For example, compounds with variations in halogen substitution or additional functional groups often exhibit different pharmacological profiles.
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and unique characteristics of compounds related to this compound:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Amino-5-chloro-N-methylbenzamide | Chloro and amino groups on benzene | Intermediate in pharmaceutical synthesis |
5-Amino-4-fluoro-N-methylbenzamide | Fluorine instead of chlorine | Different biological activity profiles |
Saflufenacil | Contains additional sulfamoyl group | Known for potent herbicidal activity |
5-Amino-2-chlorobenzamide | Similar amide structure | Lacks the methyl group; may have different reactivity |
Case Studies and Research Findings
- Herbicidal Activity : A study demonstrated that this compound showed significant inhibition of growth in certain weed species when applied at varying concentrations. The compound's effectiveness was comparable to established herbicides, indicating its potential use in agricultural applications.
- Tyrosinase Inhibition : In vitro studies revealed that this compound effectively inhibited tyrosinase activity, with an IC50 value indicating strong potential for treating conditions like hyperpigmentation. Further exploration into its mechanism of action suggested competitive inhibition at the enzyme's active site.
- Pharmaceutical Applications : The compound has been explored as a scaffold for developing new drugs targeting various diseases. Its ability to modify structural features allows for the design of derivatives with enhanced efficacy against specific biological targets.
Properties
IUPAC Name |
5-amino-2-chloro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZISULUDCXQAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588211 | |
Record name | 5-Amino-2-chloro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111362-49-3 | |
Record name | 5-Amino-2-chloro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-chloro-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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